![molecular formula C9H11NO3 B1610848 2,3,5-Trimethyl-4-nitrophenol CAS No. 92892-04-1](/img/structure/B1610848.png)
2,3,5-Trimethyl-4-nitrophenol
Overview
Description
2,3,5-trimethyl-4-nitrophenol, also known as TPN, is a yellow crystalline compound with a molecular formula of C9H10NO3. TPN is used in various applications, including as a pesticide and as a precursor in the synthesis of other chemicals. In
Scientific Research Applications
Environmental Remediation
2,3,5-Trimethyl-4-nitrophenol: is often involved in environmental processes due to its presence in soils and water bodies, leading to significant environmental impact and health risks . Its reduction to less toxic compounds is a crucial area of research.
Electrochemical Reduction
A promising approach is the electrochemical reduction of nitrophenols, where compounds like 2,3,5-Trimethyl-4-nitrophenol can be transformed into less harmful substances. This process can be optimized by varying pH, temperature, and applied potential to achieve a clean reduction with minimal by-products .
Green Chemistry
The green synthesis of metal nanoparticles is an area where 2,3,5-Trimethyl-4-nitrophenol plays a role. These nanoparticles are used as catalysts in the reduction of nitrophenols to aminophenols, which are less toxic and have various industrial applications .
Catalyst for Reduction Reactions
In the presence of sodium borohydride, metal nanoparticles catalyze the reduction of nitrophenols. The process is eco-friendly and straightforward, making it an attractive method for producing aminophenols .
Mechanism of Action
Target of Action
It belongs to the class of nitro compounds, which are important nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the compound might interact with biological targets that have affinity for nitro groups or their resonance structures.
Mode of Action
Nitro compounds, in general, have a full positive charge on nitrogen and a half-negative charge on each oxygen This polar character could influence the compound’s interaction with its targets and any resulting changes
Biochemical Pathways
A study on a similar compound, 3-methyl-4-nitrophenol, showed that enzymes involved in para-nitrophenol and 2-chloro-4-nitrophenol catabolism were also responsible for its degradation
Result of Action
As a nitro compound, it might have high dipole moments, which could influence its interactions at the molecular and cellular levels
Action Environment
The polar character of the nitro group in nitro compounds can result in lower volatility than ketones of about the same molecular weight
properties
IUPAC Name |
2,3,5-trimethyl-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-8(11)6(2)7(3)9(5)10(12)13/h4,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCJGBIUCNTAJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537127 | |
Record name | 2,3,5-Trimethyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethyl-4-nitrophenol | |
CAS RN |
92892-04-1 | |
Record name | 2,3,5-Trimethyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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